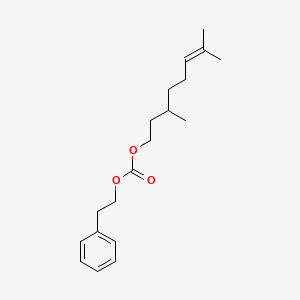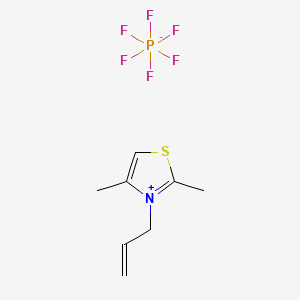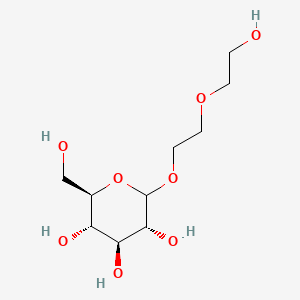
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside: is a chemical compound with the molecular formula C10H20O8 and a molecular weight of 268.26 g/mol . It is characterized by the presence of a glucopyranoside moiety linked to a hydroxyethoxyethyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside typically involves the reaction of D-glucose with ethylene glycol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the glycosidic bond . The process can be summarized as follows:
Starting Materials: D-glucose and ethylene glycol.
Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) to promote the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix D-glucose and ethylene glycol with the catalyst.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure optimal yield and purity.
Separation and Purification: Industrial-scale separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of polyols.
Substitution: Formation of alkylated or halogenated glucopyranoside derivatives.
科学的研究の応用
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism.
Modulate Pathways: It can influence metabolic pathways by altering the activity of key enzymes and transporters.
類似化合物との比較
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside can be compared with other similar compounds, such as:
Ethyl D-glucopyranoside: Similar structure but with an ethyl group instead of a hydroxyethoxyethyl group.
Methyl D-glucopyranoside: Contains a methyl group instead of a hydroxyethoxyethyl group.
Propyl D-glucopyranoside: Features a propyl group in place of the hydroxyethoxyethyl group.
The uniqueness of this compound lies in its hydroxyethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
83846-90-6 |
|---|---|
分子式 |
C10H20O8 |
分子量 |
268.26 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-2-[2-(2-hydroxyethoxy)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O8/c11-1-2-16-3-4-17-10-9(15)8(14)7(13)6(5-12)18-10/h6-15H,1-5H2/t6-,7-,8+,9-,10?/m1/s1 |
InChIキー |
DFVFAJRQBLQACP-ZKZCYXTQSA-N |
異性体SMILES |
C(COCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
正規SMILES |
C(COCCOC1C(C(C(C(O1)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)



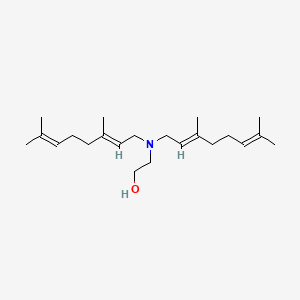
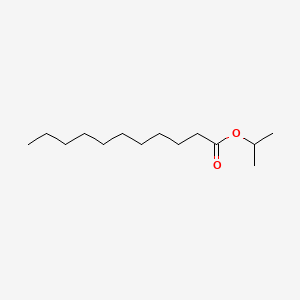

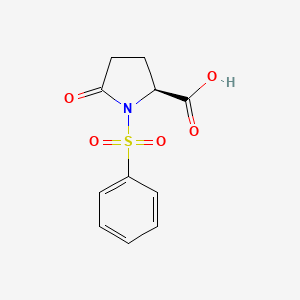
![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
